
RdxA protein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RdxA protein, also known as this compound, is a useful research compound. Its molecular formula is C33H32F2N2O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Antibiotic Resistance
Metronidazole Activation
RdxA is integral to the activation of metronidazole, a prodrug that becomes effective only after reduction by nitroreductases like RdxA. Studies have shown that the presence of functional RdxA correlates with susceptibility to metronidazole in H. pylori isolates. For instance, a study found that all metronidazole-susceptible strains produced detectable levels of RdxA, while many resistant strains had mutations leading to its inactivation .
Mutation Profiles and Resistance Mechanisms
Research has identified various mutations in the rdxA gene associated with metronidazole resistance. A significant percentage of resistant strains exhibited truncations or missense mutations that impaired RdxA function . These mutations often result in reduced or absent this compound production, which is linked to treatment failure .
Diagnostic Applications
Resistance Testing
The detection of this compound levels can serve as a diagnostic tool for predicting treatment outcomes in patients undergoing therapy for H. pylori infections. Testing for the absence of RdxA can help identify strains likely to be resistant to metronidazole, allowing for tailored treatment plans .
Therapeutic Development
Gene Therapy and Prodrug Activation
RdxA's ability to activate prodrugs has implications for gene therapy approaches. For example, RdxA has been utilized in adenoviral vectors to activate prodrugs like CB1954 in cancer treatments, demonstrating its potential beyond bacterial infections . The enzyme's structure and function allow for engineering efforts aimed at enhancing its activity against specific substrates .
Case Study 1: Metronidazole Resistance in Clinical Isolates
In a study involving 134 gastric biopsy samples from H. pylori positive patients, researchers sequenced the rdxA gene to identify mutations associated with resistance. They found that 74 isolates had truncations leading to loss of function, while others had single nucleotide variations that did not affect protein integrity but still correlated with resistance phenotypes . This highlights the importance of RdxA mutation analysis in clinical settings.
Case Study 2: Protein Engineering for Enhanced Activity
Another study focused on engineering RdxA for improved efficiency in activating prodrugs. By altering specific amino acids within the enzyme's structure, researchers aimed to enhance its nitroreductase activity, which could lead to more effective cancer therapies . This work exemplifies the potential applications of RdxA beyond its traditional role.
Data Tables
Propiedades
Número CAS |
148711-16-4 |
---|---|
Fórmula molecular |
C33H32F2N2O3 |
Peso molecular |
0 |
Sinónimos |
RdxA protein |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.